molecular formula C31H32O9 B13065688 LongipedlignanC

LongipedlignanC

Cat. No.: B13065688
M. Wt: 548.6 g/mol
InChI Key: XMDCPPXGDCPCGZ-VAWYXSNFSA-N
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Description

Significance of Natural Products in Modern Scientific Inquiry

Natural products have historically been a significant source of new medicines and continue to play a crucial role in drug discovery and development. mdpi.com Their structural complexity and diverse pharmacological activities provide a unique starting point for the development of novel therapies. openaccessjournals.com Scientists are constantly exploring these natural substances to address a wide range of medical conditions and to develop innovative pharmaceuticals that can improve global health. mdpi.com The investigation of plant-derived compounds, in particular, has led to the discovery of many new chemical structures with therapeutic potential. wisdomlib.org

Overview of Lignans (B1203133) as a Class of Biologically Active Natural Products

Lignans are a large and diverse group of natural products found primarily in plants. uniroma2.it They are formed by the joining of two phenylpropanoid units and exhibit a wide array of potent biological activities. nih.gov These activities include antioxidant, anti-inflammatory, antitumor, antiviral, and antimicrobial properties. nih.govresearchgate.net In plants, lignans play a crucial role in defense mechanisms against pests and pathogens. researchgate.netmdpi.com Due to their significant pharmacological potential, lignans have been extensively studied by scientists across various disciplines. uniroma2.it Some well-known lignan (B3055560) derivatives, such as etoposide (B1684455) and teniposide, are already used in clinical settings for cancer treatment. nih.gov

Rationale for Advanced Academic Research on Longipedlignan C

Longipedlignan C is a specific type of lignan that has garnered attention within the scientific community. The justification for in-depth research into this compound stems from the need to fill gaps in the current understanding of its unique chemical properties and potential biological activities. cwauthors.com The intricate structure of Longipedlignan C, a dibenzocyclooctadiene lignan, presents a compelling challenge for chemists and pharmacologists. nih.govnih.gov Preliminary studies on related lignans from the Kadsura genus have revealed a range of promising biological effects, including hepatoprotective, anti-inflammatory, and antitumor activities. sciopen.comresearchgate.netmdpi.com This provides a strong impetus for further investigation into Longipedlignan C to determine its specific therapeutic potential and mechanism of action. acgpubs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H32O9

Molecular Weight

548.6 g/mol

IUPAC Name

(3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C31H32O9/c1-17-27(40-23(32)12-11-18-9-7-6-8-10-18)20-14-22-29(39-16-38-22)30(37-5)25(20)24-19(15-31(17,2)34)13-21(35-3)28(36-4)26(24)33/h6-14,17,27,33-34H,15-16H2,1-5H3/b12-11+

InChI Key

XMDCPPXGDCPCGZ-VAWYXSNFSA-N

Isomeric SMILES

CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

Isolation and Purification Methodologies for Longipedlignanc

Advanced Chromatographic Techniques for Isolation

The successful isolation of Longipedlignan C is dependent on a sophisticated, multi-step chromatographic workflow. nih.gov These techniques are chosen for their ability to resolve the complex mixture of lignans (B1203133) and other secondary metabolites present in the crude plant extract. researchgate.netnih.gov

Column Chromatography : The initial fractionation of the ethanol (B145695) extract is performed using silica (B1680970) gel column chromatography. nih.gov This is a form of normal-phase chromatography where compounds are separated based on their polarity. researchgate.net Mobile phases, such as gradients of dichloromethane (B109758) and methanol, are typically used to elute fractions of increasing polarity. researchgate.net

Size-Exclusion Chromatography : Fractions obtained from the silica gel column are further purified using Sephadex LH-20. nih.gov This material allows for separation based on molecular size, but also involves adsorption effects, proving effective for separating phenolic compounds like lignans.

High-Performance Liquid Chromatography (HPLC) : The final purification step to yield pure Longipedlignan C is accomplished using semipreparative HPLC. nih.gov HPLC offers high resolution and is the technique of choice for the final separation of lignans from complex mixtures. mdpi.com Reversed-phase HPLC, often using C8 or C18 columns with mobile phases like methanol-water or acetonitrile-water, is particularly well-suited for lignan (B3055560) analysis. researchgate.netresearchgate.net The purity of the final compound is typically verified by analytical HPLC. mdpi.com

Another powerful, though not explicitly mentioned for Longipedlignan C's original isolation, is High-Speed Counter-Current Chromatography (HSCCC) . This is a support-free liquid-liquid partition method that avoids irreversible sample adsorption, leading to higher recovery and efficiency, and has been successfully used to isolate multiple lignans in a single step. mdpi.commdpi.com

Spectroscopic Approaches for Structural Determination and Confirmation

Once isolated, the precise structure of Longipedlignan C was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the molecule's mass, atomic connectivity, and three-dimensional arrangement.

Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to establish the molecular formula of Longipedlignan C as C₃₁H₃₂O₉. nih.gov

NMR Spectroscopy : One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for elucidating the complex structure of dibenzocyclooctadiene lignans. mdpi.com For Longipedlignan C, the following experiments were key:

¹³C NMR : This spectrum revealed the presence of 31 distinct carbon signals and confirmed the existence of an (E)-cinnamoyl group attached to the main lignan skeleton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This 2D NMR technique identifies long-range (2-3 bond) correlations between protons and carbons. A critical HMBC correlation from the proton at position H-7 to the ester carbonyl carbon of the cinnamoyl group definitively placed this substituent at the C-7 position. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment is used to determine the relative stereochemistry of the molecule by detecting protons that are close to each other in space. By analyzing ROESY correlations and comparing chemical shifts with its diastereomer, Longipedlignan D, the specific spatial arrangement of the substituents was confirmed. nih.gov

Chiroptical Spectroscopy : To establish the absolute configuration of the molecule, particularly the axial chirality of the biphenyl (B1667301) system, Electronic Circular Dichroism (ECD) spectroscopy was employed. nih.govresearchgate.net The ECD spectrum, in conjunction with UV data, confirmed the (P)-absolute configuration of the biphenyl moiety in Longipedlignan C. nih.gov

Spectroscopic Data for Longipedlignan C
TechniqueObservationReference
HRESIMSMolecular Formula: C₃₁H₃₂O₉ (m/z 571.1951 [M+Na]⁺) nih.gov
UV (in MeOH)λmax (log ε): 217 (2.23), 259 (2.33), 279 (1.86) nm nih.gov
¹³C NMR (Selected Shifts, δc in ppm)(E)-cinnamoyl group signals: 165.1 (C=O), 116.8, 144.8, 129.3, 128.8 (2C), 128.1 (2C), 130.3 nih.gov
¹H NMR (Selected Shifts, δH in ppm)H-7 signal: 5.72 nih.gov
ECDConfirmed (P)-absolute configuration of the biphenyl moiety nih.govresearchgate.net

Emerging Techniques in Natural Product Isolation and Analysis

While Longipedlignan C was isolated using established chromatographic methods, the field of natural product chemistry is continually evolving. Several emerging techniques offer improvements in efficiency, speed, and environmental sustainability. numberanalytics.com

Supercritical Fluid Chromatography (SFC) : SFC is gaining prominence as a "green" alternative to HPLC. mdpi.com It uses supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of toxic organic solvents. mdpi.com SFC has shown excellent potential for the separation of lignans on polar stationary phases. mdpi.com

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) : These are advanced extraction methods that offer rapid extraction times, reduced solvent consumption, and higher efficiency compared to conventional techniques like maceration or Soxhlet extraction. nih.govmdpi.comresearchgate.net

Advanced Hyphenated Systems : The coupling of liquid chromatography with tandem or high-resolution mass spectrometry (e.g., HPLC-ESI-MS/MS) has become a routine and powerful tool for the rapid analysis of lignans in complex extracts, facilitating both qualitative and quantitative evaluation. researchgate.netrsc.org

Advanced NMR Pulse Sequences : For exceptionally complex molecules that are deficient in protons, highly advanced NMR experiments such as 1,n-ADEQUATE can be employed to unambiguously determine the carbon skeleton, representing the cutting edge of structural elucidation. mdpi.com

These emerging methods promise to streamline the discovery and isolation of new natural products, including novel lignans related to Longipedlignan C, in a more efficient and environmentally conscious manner.

Biosynthesis of Longipedlignanc

Elucidation of Longipedlignan C Biosynthetic Pathways

The biosynthetic pathway to Longipedlignan C begins with the phenylpropanoid pathway, which converts phenylalanine into various hydroxycinnamic acids. These are then processed through the monolignol pathway to produce monomeric phenylpropanoid subunits. mdpi.com The foundational precursor for most lignans (B1203133) is coniferyl alcohol, which is derived from this central metabolic route. vulcanchem.com

The synthesis of lignans involves the stereoselective dimerization of two monolignol units, a reaction directed by dirigent proteins (DIRs). mdpi.comfrontiersin.org Specifically for dibenzocyclooctadiene lignans, a class to which Longipedlignan C belongs, the process starts with the oxidative coupling of two coniferyl alcohol molecules. vulcanchem.comresearchgate.net This initial coupling, mediated by enzymes like laccases or peroxidases, forms a β-β' linkage between the phenylpropanoid units, yielding a precursor such as pinoresinol (B1678388). researchgate.net

Following the formation of this initial furofuran lignan (B3055560), the pathway toward Longipedlignan C involves a series of subsequent enzymatic modifications. These include the reduction of the precursor, catalyzed by pinoresinol-lariciresinol reductases (PLR), to form intermediates like lariciresinol (B1674508) and secoisolariciresinol (B192356). mdpi.comresearchgate.net The formation of the characteristic dibenzocyclooctadiene skeleton of Longipedlignan C requires further enzymatic steps, including intramolecular cyclization, which is often mediated by cytochrome P450-dependent monooxygenases. vulcanchem.com The final structure is achieved through additional modifications such as hydroxylation, methylation, and acylation, each catalyzed by specific enzymes. vulcanchem.com Longipedlignan C is found in plants of the Kadsura genus, particularly Kadsura longipedunculata, alongside other structurally related lignans. acgpubs.orgresearchgate.netmdpi.com

Enzymatic Mechanisms Governing Longipedlignan C Formation

The formation of Longipedlignan C is governed by a cascade of specific enzymes that catalyze each step from the primary precursor to the final complex molecule. While the complete enzymatic sequence for Longipedlignan C itself is not fully detailed in the literature, the mechanisms can be inferred from the well-characterized biosynthesis of other lignans.

The key enzymatic steps include:

Monolignol Radical Generation: Laccases or peroxidases catalyze the single-electron oxidation of two coniferyl alcohol molecules, generating radicals necessary for coupling. frontiersin.org

Stereoselective Coupling: Dirigent proteins (DIRs) are crucial for directing the coupling of these radicals to form a specific stereoisomer, such as (+)-pinoresinol. frontiersin.org DIRs lack catalytic activity themselves but provide a template to ensure the correct orientation for the reaction. The gene GmDIR22 from soybean, for example, has been shown to direct the formation of (+)-pinoresinol. frontiersin.org

Reductive Modifications: Pinoresinol-lariciresinol reductases (PLRs) are NADPH-dependent enzymes that catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. researchgate.net The expression and specificity of PLR genes are critical control points in determining the type of lignan produced. mdpi.comresearchgate.net

Cyclization and Tailoring: The formation of the dibenzocyclooctadiene ring and the addition of various functional groups are believed to be carried out by tailoring enzymes. Cytochrome P450 oxidases are implicated in the cyclization reaction. vulcanchem.com Subsequent modifications are performed by other enzyme classes, such as methyltransferases and acyltransferases, to produce the final structure of Longipedlignan C. vulcanchem.com

Table 1: Key Enzyme Classes in Lignan Biosynthesis

Enzyme ClassAbbreviationFunction
Phenylalanine Ammonia LyasePALInitiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylaseC4HHydroxylates cinnamic acid to produce p-coumaric acid.
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid by adding a Coenzyme A molecule.
Cinnamoyl-CoA ReductaseCCRReduces cinnamoyl-CoA derivatives to their corresponding aldehydes.
Cinnamyl Alcohol DehydrogenaseCADReduces cinnamaldehydes to monolignols (e.g., coniferyl alcohol).
Dirigent ProteinDIRDirects the stereospecific coupling of monolignol radicals to form lignan precursors. mdpi.com
Pinoresinol-Lariciresinol ReductasePLRSequentially reduces pinoresinol to lariciresinol and secoisolariciresinol. mdpi.com
Secoisolariciresinol DehydrogenaseSIRD/SDHOxidizes secoisolariciresinol to matairesinol (B191791). researchgate.net
Cytochrome P450 MonooxygenaseCYP450Catalyzes various oxidative reactions, including cyclization and hydroxylation. vulcanchem.com

Genetic and Molecular Regulation of Longipedlignan C Biosynthesis

The biosynthesis of lignans is tightly regulated at the genetic and molecular levels, primarily through the control of gene expression for the pathway's enzymes. This regulation involves transcription factors and potentially microRNAs (miRNAs).

Several families of transcription factors have been identified as key regulators of the phenylpropanoid and lignan biosynthetic pathways. mdpi.com NAC (NAM, ATAF1/2, CUC2) and MYB (myeloblastosis) transcription factors are prominent regulators. mdpi.com For instance, MYB transcription factors are known to control the biosynthesis of various secondary metabolites, including flavonoids and phenylpropanoids. mdpi.com Transcriptome analysis of medicinal plants like Kadsura heteroclita has revealed that genes for MYB and bHLH transcription factors are likely involved in regulating the biosynthesis of its active components, which include lignans. notulaebotanicae.ro

The expression of genes encoding key enzymes like pinoresinol reductase (PLR) is a critical point of control. mdpi.com Studies have shown that the promoter of the PrR1 gene, which codes for a pinoresinol reductase, is regulated by the transcription factors SND1 and MYB46. mdpi.com The differential expression of these regulatory genes in various plant tissues (roots, stems, leaves) leads to the tissue-specific accumulation of certain lignans. notulaebotanicae.ro Furthermore, the entire biosynthetic process can be influenced by external stimuli, such as pathogen attack or elicitor treatment, which trigger changes in the expression of these regulatory and biosynthetic genes. frontiersin.orgnih.gov

Heterologous Production of Longipedlignan C via Synthetic Biology Approaches

The low abundance of many valuable lignans in their natural plant sources has spurred interest in developing alternative production platforms using metabolic engineering and synthetic biology. researchgate.net Microbial hosts like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) are promising chassis organisms for the heterologous production of complex plant metabolites. nih.govnih.gov

Reconstructing long and complex biosynthetic pathways, such as those for lignans, in a single microbial host can be challenging due to metabolic burden and the promiscuity of enzymes. researcher.lifenih.gov A promising strategy to overcome these issues is the use of synthetic yeast consortia, where the biosynthetic pathway is divided among multiple, co-cultured yeast strains. researcher.lifebioengineer.org

This "division of labor" approach mimics the metabolic specialization seen among different cell types in plants. researcher.life In a recent breakthrough, researchers successfully engineered a yeast consortium with obligated mutualism to achieve the de novo synthesis of key lignan precursors. nih.govresearchgate.net The pathway was divided so that one strain would produce an intermediate, such as ferulic acid, which would then be used by a second strain to synthesize the common lignan precursor, coniferyl alcohol. researcher.liferesearchgate.net This cooperative system was shown to be scalable for the production of more complex lignans like pinoresinol and lariciresinol, demonstrating its potential as an engineering platform for producing a wide range of valuable lignans. researcher.lifenih.gov This approach provides a sustainable and efficient alternative to extraction from natural sources or complex chemical synthesis. bioengineer.org

To improve the production titers of target lignans in heterologous or native systems, various metabolic engineering strategies are employed. These strategies aim to increase the flux of carbon through the biosynthetic pathway toward the desired product while minimizing the formation of competing byproducts.

Key strategies include:

Overexpression of Biosynthetic Genes: Increasing the expression levels of key rate-limiting enzymes in the pathway can significantly boost product yield. For example, co-expressing multiple genes of a biosynthetic pathway has been shown to increase the accumulation of target lignans in heterologous plant hosts. frontiersin.org

Down-regulation of Competing Pathways: RNA interference (RNAi) is a powerful tool to silence the expression of genes that divert precursors into competing metabolic pathways. nih.gov For instance, down-regulating the PLR gene in Forsythia cell cultures led to a complete loss of the downstream product matairesinol and a 20-fold increase in the accumulation of its precursor, pinoresinol. oup.com This strategy could be adapted to accumulate specific intermediates needed for Longipedlignan C synthesis.

These metabolic engineering techniques, often used in combination, are crucial for developing economically viable bioproduction systems for complex and valuable compounds like Longipedlignan C. nih.govresearchgate.net

Synthetic Methodologies for Longipedlignanc and Analogues

Total Synthesis Approaches to Longipedlignan C

While the specific total synthesis of Longipedlignan C has not been extensively reported in publicly available literature, a discussion of potential strategies can be formulated based on the synthesis of structurally related dibenzocyclooctadiene lignans (B1203133). The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. wikipedia.org It serves as a definitive proof of structure and allows for the preparation of analogues for structure-activity relationship studies.

Retrosynthetic Analysis of the Longipedlignan C Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler starting materials. ias.ac.inslideshare.net A plausible retrosynthetic analysis for Longipedlignan C would begin by disconnecting the biaryl axis and the dibenzylic carbons, which are key structural features of the dibenzocyclooctadiene core.

A primary disconnection could be the C-7/C-8' bond, which simplifies the eight-membered ring. This could be achieved in the forward sense via an intramolecular coupling reaction. Further disconnection of the C-8/C-7' bond would lead to two substituted phenylpropane units. These units, in turn, can be traced back to simpler aromatic precursors and chiral building blocks. The stereocenters at C-8 and C-8' would require careful strategic planning to ensure their correct relative and absolute configurations.

Development of Key Stereoselective Transformations in Longipedlignan C Synthesis

The synthesis of Longipedlignan C necessitates the development and application of highly stereoselective reactions to establish the correct three-dimensional arrangement of its chiral centers. Stereoselectivity refers to the preferential formation of one stereoisomer over another. egrassbcollege.ac.in

For the dibenzocyclooctadiene lignans, controlling the axial chirality of the biaryl system and the stereochemistry of the substituents on the cyclooctadiene ring is paramount. Strategies for achieving this include:

Asymmetric Biaryl Coupling: The use of chiral ligands in transition metal-catalyzed cross-coupling reactions can induce atroposelective synthesis of the biaryl core. This would establish the axial chirality early in the synthesis.

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. For example, the stereochemistry of the C-8 and C-8' positions can be set by diastereoselective alkylation or reduction reactions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, can provide a scaffold with pre-defined stereocenters, which can then be elaborated to the final target.

Semisynthetic Strategies for Longipedlignan C Derivatives

Semisynthesis, or partial chemical synthesis, utilizes naturally occurring compounds as starting materials to produce novel derivatives. ebi.ac.uk This approach is often more efficient than total synthesis for accessing analogues of complex natural products. ebi.ac.uk In the case of Longipedlignan C, if it can be isolated in sufficient quantities from its natural source, Kadsura longipedunculata researchgate.netresearchgate.net, semisynthesis would be a viable strategy for generating derivatives.

Potential semisynthetic modifications of Longipedlignan C could include:

Functionalization of Hydroxyl Groups: The phenolic hydroxyl groups present in the Longipedlignan C structure are prime targets for modification. They could be acylated, alkylated, or glycosylated to explore the impact of these changes on biological activity.

Modification of the Dibenzocyclooctadiene Core: Selective oxidation or reduction of the aromatic rings or the cyclooctadiene ring could lead to novel analogues with altered conformations and electronic properties.

The generation of such derivatives is crucial for understanding the structure-activity relationships of this class of compounds and for potentially developing new therapeutic agents. nih.gov

Development of Novel Synthetic Routes for Lignan (B3055560) Scaffolds

Catalytic Asymmetric Synthesis: The development of new chiral catalysts for key bond-forming reactions, such as intramolecular biaryl coupling or conjugate additions, can provide more direct and enantioselective access to the core structure. encyclopedia.pub

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of reaction control, safety, and scalability for the synthesis of complex molecules like lignans.

These advancements in synthetic methodology will not only facilitate the synthesis of Longipedlignan C but also open up avenues for the creation of a diverse range of novel lignan analogues with potentially valuable biological properties. nih.gov

Biological Activity Investigations of Longipedlignanc: Mechanistic Insights

In Vitro Mechanistic Studies on Longipedlignan C Bioactivity

The in vitro investigation into the bioactivity of Longipedlignan C, a dibenzocyclooctadiene lignan (B3055560) isolated from the plant Kadsura longipedunculata, focuses on elucidating its direct molecular interactions. researchgate.netmdpi.com Such studies are fundamental to understanding the compound's mechanism of action at the biochemical level.

The initial step in characterizing a bioactive compound like Longipedlignan C is the identification of its molecular targets. nih.gov This process often involves screening the compound against a panel of known biological molecules, including receptors and enzymes, to pinpoint specific binding partners. discoveryontarget.com Research into the extracts of Kadsura longipedunculata has suggested that its constituent lignans (B1203133) may act on specific neurotransmitter receptors. mdpi.com

Binding assays are crucial for quantifying the affinity between a ligand (Longipedlignan C) and its target. giffordbioscience.com These assays can determine several key parameters, such as the dissociation constant (Kd), inhibition constant (Ki), and the concentration required to inhibit 50% of binding (IC50). giffordbioscience.comnanotempertech.com Common techniques include radioligand binding assays, which use a radioactively labeled ligand to compete with the test compound, and filter-based separation methods to distinguish between bound and free ligands. merckmillipore.comrevvity.com

Table 1: Key Parameters in Ligand Binding Assays

ParameterDescriptionSignificance
Kd (Dissociation Constant) The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.A lower Kd value indicates a higher binding affinity between the ligand and the receptor. giffordbioscience.com
Ki (Inhibition Constant) The concentration of a competing ligand (inhibitor) that would occupy 50% of the receptors if no radioligand were present.Represents the intrinsic binding affinity of an inhibitor; a lower Ki indicates higher potency. giffordbioscience.com
IC50 (Half-maximal Inhibitory Concentration) The concentration of an inhibitor that is required to displace 50% of the specifically bound radioligand.A practical measure of inhibitor potency that can be influenced by experimental conditions. nanotempertech.com
Bmax (Maximum Binding Capacity) Indicates the total number of binding sites (receptors) available in a given sample.Provides information on the density of the target receptor in the tissue or cell preparation. giffordbioscience.com

Beyond receptor binding, Longipedlignan C may exert its effects by modulating enzyme activity. Such modulation can occur through direct inhibition of the active site or through allosteric regulation, where binding to a secondary site induces a conformational change that alters the enzyme's catalytic function. wikipedia.org Allosteric modulators can either enhance (activators) or decrease (inhibitors) an enzyme's activity. wikipedia.org

Enzyme modulation studies for a compound like Longipedlignan C would involve incubating the compound with a specific enzyme and its substrate. The rate of product formation is then measured to determine if the compound alters the enzyme's catalytic efficiency. For instance, lignans have been known to interact with various enzymes, and investigating Longipedlignan C's effect on key enzymes in signaling pathways, such as phospholipases or kinases, would be a critical area of research. nih.govmdpi.com

Studies on extracts from Kadsura longipedunculata have identified the gamma-aminobutyric acid type A (GABA A) receptor as a significant target. researchgate.netmdpi.com The GABA A receptor is a major inhibitory neurotransmitter receptor in the central nervous system. researchgate.net Electrophysiological assays, such as the two-microelectrode voltage clamp technique in Xenopus laevis oocytes expressing specific receptor subtypes (e.g., α1β2γ2s), are used to analyze these interactions. researchgate.net

In such an assay, a petroleum ether extract of K. longipedunculata was shown to potentiate the GABA-induced chloride current (IGABA), indicating a positive allosteric modulatory effect. mdpi.com While this result is for a crude extract, it strongly suggests that constituent compounds, such as Longipedlignan C, are responsible for this activity and likely interact with an allosteric site on the GABA A receptor complex. researchgate.netwikipedia.org Further investigations would involve applying purified Longipedlignan C to determine its specific effect on receptor function.

Table 2: Illustrative Finding on GABA A Receptor Modulation by K. longipedunculata Extract

PreparationConcentrationEffect on GABA-induced Chloride Current (IGABA)
Petroleum Ether Extract100 µg/mL122.5% ± 0.3% increase mdpi.com

This finding suggests that active compounds within the extract, potentially including Longipedlignan C, act as positive allosteric modulators of the GABA A receptor.

Cellular Mechanisms of Longipedlignan C Action

Understanding how Longipedlignan C functions requires moving from in vitro molecular interactions to a cellular context. This involves examining its ability to enter cells and influence the complex network of intracellular signaling pathways.

For a compound to act on intracellular targets, it must first cross the cell membrane. The analysis of cellular uptake investigates the mechanisms by which Longipedlignan C enters the cell. dovepress.com Common pathways include passive diffusion, clathrin-mediated endocytosis, caveola-mediated endocytosis, and macropinocytosis. wilhelm-lab.com

To study this, cells are incubated with the compound, which may be labeled with a fluorescent tag. Techniques like confocal microscopy are then used to visualize its location within the cell, while flow cytometry can quantify the amount of uptake. researchgate.netnih.gov By using specific chemical inhibitors for different uptake routes (e.g., chlorpromazine (B137089) for clathrin-dependent endocytosis), the primary mechanism of entry can be identified. nih.gov Once inside, the compound's distribution to specific organelles, such as the endoplasmic reticulum, Golgi complex, or lysosomes, can be determined by co-localization with organelle-specific fluorescent probes. nih.govnih.gov

Once inside the cell, or by acting on a cell-surface receptor, Longipedlignan C can modulate intracellular signal transduction pathways. cshlpress.com These pathways are cascades of molecular events that translate an external or internal signal into a specific cellular response. thoracickey.com

Given the evidence that lignans from K. longipedunculata can interact with G-protein coupled receptors like the 5-HT1A serotonin (B10506) receptor, a key area of investigation would be the G-protein signaling cascade. mdpi.com Activation of such a receptor typically leads to the activation of a G-protein, which in turn can modulate the activity of an enzyme like adenylyl cyclase. bookdown.org This enzyme synthesizes the second messenger cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA can then phosphorylate various downstream proteins, altering their activity and leading to a cellular response. bookdown.org Similarly, interaction with the GABA A ion channel receptor would directly alter ion flux across the cell membrane, leading to changes in membrane potential and neuronal excitability. researchgate.net

Table 3: Potential Signal Transduction Pathway for a 5-HT1A Receptor Agonist

StepComponentAction
1. Receptor Binding Ligand (e.g., Longipedlignan C) binds to 5-HT1A receptor.Receptor conformation changes.
2. G-Protein Activation The receptor activates an associated inhibitory G-protein (Gi).G-protein exchanges GDP for GTP and dissociates.
3. Enzyme Modulation The G-protein inhibits the enzyme adenylyl cyclase.Production of cyclic AMP (cAMP) is reduced. bookdown.org
4. Kinase Activity Lower cAMP levels lead to decreased activation of Protein Kinase A (PKA).Reduced phosphorylation of target proteins.
5. Cellular Response Altered protein function leads to a final cellular effect.e.g., modulation of gene expression or neuronal activity.

Impact on Fundamental Cellular Processes (e.g., cell cycle progression, apoptosis, autophagy)

Currently, there is a lack of published scientific literature detailing direct investigations into the specific effects of Longipedlignan C on fundamental cellular processes such as cell cycle progression, apoptosis, or autophagy. While Longipedlignan C was isolated and identified, subsequent functional studies on its specific role in these pathways have not been reported.

However, studies on other lignans from the Kadsura genus provide a basis for potential future research. For instance, various dibenzocyclooctadiene lignans have demonstrated the ability to induce apoptosis and block the cell cycle in different cancer cell lines. acgpubs.org Schisandrin B, another lignan, has been found to regulate signaling pathways that block the cell cycle and induce apoptosis in liver cancer models. acgpubs.org The interplay between autophagy and apoptosis is a critical determinant of cell fate, and various natural compounds have been shown to modulate these interconnected pathways. mdpi.complos.org Given the activities of structurally related lignans, investigating whether Longipedlignan C can modulate the molecular machinery of apoptosis (e.g., caspases, Bcl-2 family proteins), autophagy (e.g., Beclin 1, LC3), or cell cycle checkpoints (e.g., cyclin-dependent kinases) remains a pertinent area for future exploration. nih.govthno.orgmdpi.com

Investigation of Molecular Targets within Specific Cellular Contexts

The specific molecular targets of Longipedlignan C have not yet been elucidated in the scientific literature. Identifying the direct binding partners or the signaling pathways that a compound modulates is crucial for understanding its mechanism of action. nih.gov

Research into analogous lignans from the Schisandraceae family has identified several key signaling pathways that are often modulated, which could represent potential avenues of investigation for Longipedlignan C. For example, some lignans have been shown to exert their anti-inflammatory or antitumor effects by regulating pathways such as NF-κB, PI3K/AKT, and MAPK. acgpubs.org The antiviral mechanism of action for some drugs involves targeting specific viral enzymes like proteases or host factors essential for the viral life cycle. drugbank.commdpi.comdrugbank.com For lignans with hepatoprotective effects, the mechanism often involves augmenting the body's antioxidant defense system. nih.gov Future research could employ techniques such as affinity chromatography, cellular thermal shift assays (CETSA), or computational docking studies to identify the direct molecular targets of Longipedlignan C within specific cellular contexts, such as in liver cells or immune cells.

Investigation of Biological Activities in Non-Clinical Models (e.g., in vivo animal models, ex vivo tissue studies)

As of now, there are no published studies reporting the investigation of Longipedlignan C in in vivo animal models or ex vivo tissue studies. southernresearch.orgnih.gov Such non-clinical models are essential in drug development to understand the efficacy, safety, and pharmacodynamics of a compound in a complex biological system before human trials. wikipedia.orgfrontiersin.org

The preclinical evaluation of Longipedlignan C appears to be limited to a single reported in vitro screening. In a study by Liu et al., Longipedlignan C was among 28 lignans isolated from Kadsura longipedunculata that were evaluated for their hepatoprotective activity against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 human liver cells. nih.govacs.org While the study reported moderate hepatoprotective activity for some of the other isolated compounds, such as spirobenzofuranoids and Longipedlignan M, no specific efficacy data for Longipedlignan C were highlighted. nih.govnsf.govresearchgate.net This may suggest that Longipedlignan C exhibited weak or no significant activity in this specific hepatoprotective assay.

Table 1: In Vitro Hepatoprotective Activity of Lignans from Kadsura longipedunculata Against APAP-Induced Toxicity in HepG2 Cells nih.govnsf.govresearchgate.net
CompoundTypeConcentrationCell Survival Rate (%)
Longipedlignan F (Spirobenzofuranoid 6)Spirobenzofuranoid Dibenzocyclooctadiene10 µM52.2%
Schiarisanrin B (Spirobenzofuranoid 15)Spirobenzofuranoid Dibenzocyclooctadiene10 µM50.2%
Longipedlignan M (Compound 7)Tetrahydrobenzocyclooctabenzofuranone10 µM50.8%
Bicyclol (Positive Control)Drug10 µM49.0%

There is no information available in the published literature regarding the pharmacodynamic characterization of Longipedlignan C. Pharmacodynamic studies are necessary to understand the relationship between drug concentration and the observed biological effect, which is a critical component of preclinical development. nih.govallucent.com These studies help to establish the dose-response relationship and inform the design of future efficacy and safety studies. ppd.com

Structure-Activity Relationship (SAR) Studies of Longipedlignan C and its Analogues

Specific structure-activity relationship (SAR) studies focusing on Longipedlignan C have not been published. SAR studies are fundamental in medicinal chemistry for optimizing a lead compound by identifying which chemical moieties are responsible for its biological activity. spu.edu.sygardp.org

However, broader reviews of lignans from the Kadsura genus provide some general SAR insights for the dibenzocyclooctadiene class. acgpubs.orgacgpubs.org The biological activities of these lignans, including anti-inflammatory, antitumor, and hepatoprotective effects, are highly dependent on their structural features. Key factors that influence activity include:

The type and position of substituent groups on the biphenyl (B1667301) rings.

The stereochemistry of the cyclooctadiene ring.

The presence and nature of ester side chains . researchgate.netacgpubs.org

Computational and in Silico Approaches in Longipedlignanc Research

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as a lignan (B3055560), and a biological target, typically a protein or enzyme. mdpi.comnih.gov These techniques are crucial for identifying potential molecular targets and understanding the binding mechanisms that underpin a compound's biological activity.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. For instance, in studies involving lignan derivatives, molecular docking has been employed to investigate their binding to the estrogen receptor α (ERα), a key target in breast cancer therapy. mdpi.comnih.gov These studies have revealed how different lignans (B1203133) fit into the binding pocket and interact with key amino acid residues. mdpi.comnih.gov For example, docking studies on dibenzylbutyrolactone lignans highlighted the importance of hydrophobic interactions and the potential for hydrogen bonding with residues like Glu353 and Arg394 for effective binding to ERα. mdpi.com

While no specific molecular docking or MD simulation studies on Longipedlignan C have been identified, the methodologies applied to other lignans provide a clear blueprint for how its interactions with various biological targets could be investigated. Such studies would be invaluable in predicting its potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma By identifying the physicochemical properties or structural features (descriptors) that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds. imist.ma

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

In the context of lignans, QSAR studies have been conducted to predict their anticancer activities. For example, a 2D-QSAR study on lignan derivatives targeting topoisomerase II, a crucial enzyme in cancer cells, was able to establish a model with high predictive power (R² = 0.92). imist.ma The selected descriptors in this model indicated that optimizing the balance between hydrophobicity and solubility is key to enhancing the anticancer activity of these compounds. imist.ma Such models can guide the design of new, more potent lignan-based anticancer agents. imist.ma

Although a specific QSAR model for Longipedlignan C has not been reported, the application of this methodology to its structural analogues demonstrates its potential for predicting its bioactivities and for guiding the synthesis of more effective derivatives.

In Silico Prediction of Bioactivities and Mechanistic Pathways

In silico methods encompass a broad range of computational tools used to predict the biological activities and understand the mechanistic pathways of chemical compounds. These approaches can significantly reduce the time and cost associated with experimental screening.

Prediction of Bioactivities: Various in silico tools can predict a wide range of biological activities for a given molecule. For example, studies on lignans have used in silico approaches to predict their potential as inhibitors of the estrogen receptor in breast cancer. benthamdirect.com By comparing the binding affinities of different lignans to the receptor, researchers can prioritize which compounds are most likely to be effective. benthamdirect.com In one study, matairesinol (B191791) was identified as a promising candidate due to its favorable binding energy and interaction profile. benthamdirect.com

ADME/T Prediction: In silico models are also widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of compounds. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule. mdpi.com For several lignan derivatives, in silico ADME predictions have indicated good drug-like properties, suggesting their potential for further development as therapeutic agents. mdpi.com

Mechanistic Pathway Analysis: Computational tools can also help to elucidate the potential mechanistic pathways through which a compound exerts its effects. For instance, in silico studies on lignan extracts from Kadsura longipedunculata helped to identify the 5-HT1A receptor as a potential target for their sedative effects. plos.org This was achieved by screening a library of compounds from the plant against a panel of biological targets. plos.org

Future Directions and Emerging Research Avenues for Longipedlignanc

Exploration of Uncharted Biological Pathways and Molecular Targets

The full spectrum of biological pathways modulated by Longipedlignan C is largely unknown. Initial investigations may have identified primary effects, but the compound's influence on interconnected signaling cascades has yet to be elucidated. Future research will need to systematically map its interactions within the cellular environment. A crucial area of investigation will be the identification of novel molecular targets. While some initial binding partners may be known, a comprehensive screening for direct and indirect protein interactions is essential. This exploration could reveal unexpected therapeutic applications for a range of diseases.

Key research questions to be addressed include:

Which signaling pathways, beyond those initially identified, are significantly altered by Longipedlignan C?

What are the primary and secondary molecular targets of Longipedlignan C?

How does Longipedlignan C influence protein-protein interactions and the formation of signaling complexes?

Does Longipedlignan C exhibit pathway-specific effects in different cell types or disease models?

Application of Advanced Methodologies in Longipedlignan C Research

To unravel the complexities of Longipedlignan C's biological activity, the application of advanced research methodologies will be indispensable. High-throughput screening (HTS) techniques can be employed to rapidly assess the compound's effects across a wide array of cell lines and biological assays. Furthermore, sophisticated imaging techniques, such as super-resolution microscopy and in vivo imaging, will allow for the visualization of the compound's subcellular localization and its impact on cellular architecture in real-time. The utilization of such advanced methods will provide a more dynamic and detailed picture of its mechanism of action. routledge.comroutledge.comresearchgate.nettaylorfrancis.comtaylorfrancis.com

Advanced methodologies that will propel Longipedlignan C research forward include:

MethodologyApplication in Longipedlignan C Research
High-Throughput Screening (HTS) Rapidly screen for biological activity against diverse cellular targets and pathways.
Cryo-Electron Microscopy (Cryo-EM) Determine the high-resolution structure of Longipedlignan C in complex with its molecular targets.
Super-Resolution Microscopy Visualize the subcellular localization of Longipedlignan C and its effects on cellular structures with unprecedented detail.
In Vivo Imaging Track the biodistribution and target engagement of Longipedlignan C in living organisms.
Computational Modeling and Simulation Predict potential molecular targets and simulate the dynamic interactions of Longipedlignan C with biological systems.

Integration of Multi-Omics Data for Comprehensive Understanding of Longipedlignan C Effects

A holistic understanding of the cellular response to Longipedlignan C can only be achieved through the integration of multiple "omics" datasets. nih.govyoutube.comnih.govfrontiersin.orgresearchgate.net This systems biology approach will involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound. By correlating changes across these different molecular layers, researchers can construct a comprehensive network of the compound's effects and identify key driver genes and pathways. nih.gov This integrated analysis will be crucial for understanding both the intended therapeutic effects and any potential off-target activities. nih.govyoutube.comnih.govfrontiersin.orgresearchgate.net

The integration of multi-omics data will provide insights into:

Genomics: Identifying any genetic variations that may influence an individual's response to Longipedlignan C.

Transcriptomics: Revealing the global changes in gene expression induced by the compound.

Proteomics: Quantifying alterations in protein abundance and post-translational modifications.

Metabolomics: Profiling the changes in small molecule metabolites, providing a functional readout of the cellular state.

By embracing these future directions—exploring uncharted biological territory, leveraging advanced research tools, and integrating multi-omics data—the scientific community can build a robust and comprehensive understanding of Longipedlignan C, paving the way for its potential translation into novel therapeutic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.